(5-Fluoropyrimidin-2-yl)methanamine dihydrochloride

Medicinal Chemistry Process Chemistry Salt Selection

Researchers using free-base or monohydrochloride variants of this fluorinated pyrimidine building block often encounter inconsistent coupling yields due to variable protonation states. The dihydrochloride salt resolves this with defined 2HCl stoichiometry. • Defined counter-ion load eliminates base-screening; ensures reproducible yields in amide bond formation, reductive amination, and metal-catalyzed cross-couplings. • Direct precursor to the chiral amine intermediate of JAK2 inhibitor AZD1480; consistent chloride content critical for PROTAC linker integrity. • ≥96% purity with controlled water content; compatible with automated parallel synthesis without pre-neutralization steps.

Molecular Formula C5H8Cl2FN3
Molecular Weight 200.04 g/mol
CAS No. 1373223-30-3
Cat. No. B1446516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Fluoropyrimidin-2-yl)methanamine dihydrochloride
CAS1373223-30-3
Molecular FormulaC5H8Cl2FN3
Molecular Weight200.04 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)CN)F.Cl.Cl
InChIInChI=1S/C5H6FN3.2ClH/c6-4-2-8-5(1-7)9-3-4;;/h2-3H,1,7H2;2*1H
InChIKeyFLTLXVCHOHMCOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Fluoropyrimidin-2-yl)methanamine dihydrochloride Overview


(5-Fluoropyrimidin-2-yl)methanamine dihydrochloride (CAS 1373223‑30‑3) is a fluorinated pyrimidine building block supplied as a dihydrochloride salt . The molecule consists of a 5‑fluoropyrimidine core substituted with a primary aminomethyl group at the 2‑position; the dihydrochloride form provides a stoichiometric counter‑ion load of two chloride equivalents per free base equivalent, distinguishing it from the more common monohydrochloride and free‑base variants. The compound is documented as a key synthetic intermediate in the preparation of the clinical JAK2 inhibitor AZD1480, anchoring its utility in kinase‑focused medicinal chemistry [1][2].

Substitution Risks of (5-Fluoropyrimidin-2-yl)methanamine dihydrochloride


The dihydrochloride salt is not a simple formulation convenience; the two‑chloride stoichiometry directly governs aqueous solubility, solution pH, and counter‑ion‑dependent reactivity that are critical in amide bond formation, reductive amination, and metal‑catalysed cross‑coupling reactions commonly used to elaborate this scaffold . Switching to the free base (CAS 1196155‑99‑3) or the monohydrochloride (CAS 1314394‑77‑8) alters the protonation state of the primary amine, changing nucleophilicity and often necessitating additional base‑screening experiments that delay project timelines. Furthermore, the dihydrochloride specification carries an inherent purity advantage: suppliers report consistent ≥95‑96 % purity with controlled water content, whereas the free base requires more stringent storage (2–8 °C, dark, inert atmosphere) to avoid oxidative degradation and amine scavenging of atmospheric CO₂ .

Evidence Comparison: (5-Fluoropyrimidin-2-yl)methanamine dihydrochloride


Aqueous Solubility: Dihydrochloride vs. Hydrochloride

The dihydrochloride salt (CAS 1373223‑30‑3) exhibits qualitative water solubility identical to the monohydrochloride (CAS 1314394‑77‑8), but the dihydrochloride delivers two molar equivalents of chloride per equivalent of amine, providing a lower solution pH upon dissolution that can be advantageous for acid‑labile protecting group retention during aqueous work‑up . Typical purity specifications for the dihydrochloride are ≥96 % (Leyan, MolCore) versus ≥95 % for the monohydrochloride (Sigma‑Aldrich, Bidepharm) .

Medicinal Chemistry Process Chemistry Salt Selection

Storage Stability: Dihydrochloride vs. Free Base

Vendor datasheets indicate that the dihydrochloride salt remains stable when stored sealed, dry at 2–8 °C . The free base (CAS 1196155‑99‑3) requires storage at 2–8 °C in the dark and under inert atmosphere to prevent discolouration and amine oxidation . The dihydrochloride’s crystalline nature mitigates hygroscopicity issues that plague the amorphous free base.

Compound Management Stability Long‑Term Storage

Regioisomer Specificity: 5-Fluoro vs. 4-Fluoro in Kinase Binding

The 5‑fluoropyrimidine regioisomer places the electron‑withdrawing fluorine atom meta to the exocyclic amine, preserving the amine’s ability to act as a hydrogen‑bond donor to the kinase hinge region. In contrast, the 4‑fluoro isomer (CAS not specified for methanamine analog) positions fluorine ortho to the amine, which sterically and electronically perturbs hinge binding and often reduces kinase inhibitory potency [1]. While direct IC₅₀ data for the methanamine fragment are not publicly available, downstream AZD1480 analogues bearing the 5‑fluoropyrimidin‑2‑yl moiety achieve JAK2 IC₅₀ < 3 nM .

Kinase Inhibitors Structure‑Activity Relationship Regioisomer Comparison

Applications of (5-Fluoropyrimidin-2-yl)methanamine dihydrochloride


JAK2 Inhibitor AZD1480 Synthesis

The dihydrochloride salt serves as a direct precursor for the (S)‑1‑(5‑fluoropyrimidin‑2‑yl)ethanamine chiral amine intermediate of AZD1480 via transaminase‑catalysed reductive amination, a transformation that benefits from the defined protonation state of the dihydrochloride to maintain optimal pH in aqueous buffer systems [1][2].

Parallel Synthesis of Kinase Hinge Scaffolds

The 5‑fluoropyrimidin‑2‑yl methanamine motif is a privileged kinase hinge fragment. Utilisation of the dihydrochloride in automated parallel synthesis eliminates the need for pre‑neutralisation steps that are mandatory when the free base is used, thereby increasing synthetic throughput in library production [1].

PROTACs and Molecular Glues Conjugation

The amine handle is suited for conjugation to cereblon or VHL ligands via amide coupling or reductive amination. The dihydrochloride’s consistent chloride content ensures reproducible stoichiometry in amide coupling reactions, which is critical for maintaining PROTAC linker integrity and avoiding undesired side reactions [1][2].

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